Cas no 2171710-13-5 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-azabicyclo4.1.0heptane-7-carboxylic acid)

3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-azabicyclo4.1.0heptane-7-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-azabicyclo4.1.0heptane-7-carboxylic acid
- EN300-1553074
- 3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
- 2171710-13-5
-
- インチ: 1S/C27H28N2O5/c1-2-7-23(25(30)29-13-12-20-21(14-29)24(20)26(31)32)28-27(33)34-15-22-18-10-5-3-8-16(18)17-9-4-6-11-19(17)22/h2-6,8-11,20-24H,1,7,12-15H2,(H,28,33)(H,31,32)
- InChIKey: VUVGXXNMAVDTRP-UHFFFAOYSA-N
- ほほえんだ: OC(C1C2CN(C(C(CC=C)NC(=O)OCC3C4C=CC=CC=4C4=CC=CC=C34)=O)CCC21)=O
計算された属性
- せいみつぶんしりょう: 460.19982200g/mol
- どういたいしつりょう: 460.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 8
- 複雑さ: 793
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-azabicyclo4.1.0heptane-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1553074-2.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2171710-13-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1553074-0.5g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2171710-13-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1553074-1.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2171710-13-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1553074-10.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2171710-13-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1553074-0.25g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2171710-13-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1553074-10000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2171710-13-5 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1553074-1000mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2171710-13-5 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1553074-2500mg |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2171710-13-5 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1553074-5.0g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2171710-13-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1553074-0.1g |
3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid |
2171710-13-5 | 0.1g |
$2963.0 | 2023-06-05 |
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-azabicyclo4.1.0heptane-7-carboxylic acid 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-azabicyclo4.1.0heptane-7-carboxylic acidに関する追加情報
Introduction to 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-azabicyclo4.1.0heptane-7-carboxylic acid (CAS No. 2171710-13-5)
3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-azabicyclo4.1.0heptane-7-carboxylic acid, identified by its CAS number 2171710-13-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate bicyclic structure and functionalized side chains, presents a unique combination of chemical properties that make it a promising candidate for various therapeutic applications.
The compound's structure consists of a pent-4-enoyl moiety linked to a 3-azabicyclo4.1.0heptane core, further modified with a fluoren-9-ylmethoxycarbonyl group and an amino substituent at the 3-position. This architectural design not only contributes to its structural complexity but also enhances its potential for interactions with biological targets. The presence of multiple reactive sites, including the amide bond, the enone group, and the azabicyclic framework, offers diverse possibilities for chemical modifications and derivatization.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their pharmaceutical potential. The bicyclo4.1.0heptane scaffold, in particular, has been explored extensively due to its ability to mimic natural products and exhibit favorable pharmacokinetic properties. Studies have shown that such structures can effectively penetrate biological membranes and interact with enzymes or receptors in a targeted manner.
The fluoren-9-ylmethoxycarbonyl group in this compound is particularly noteworthy, as fluorene derivatives are known for their stability and luminescent properties, which can be advantageous in diagnostic imaging and probe development. Additionally, the methoxycarbonyl (Moc) protecting group on the amino function provides a versatile handle for further synthetic manipulations, allowing for selective deprotection under mild conditions.
Recent research has highlighted the importance of enoyl derivatives in medicinal chemistry, particularly their role as intermediates in the synthesis of bioactive molecules. The enone group in this compound can participate in various reactions, such as Michael additions or aldol condensations, enabling the construction of more complex structures through iterative synthetic strategies.
The amino acid-like moiety at the 3-position of the bicyclic system suggests potential applications in peptidomimetics and protein-protein interaction inhibitors. Such compounds are increasingly being investigated as they offer an alternative to traditional peptide-based therapeutics by providing enhanced stability and bioavailability.
From a synthetic perspective, 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-azabicyclo4.1.0heptane-7-carboxylic acid represents an excellent example of how functional groups can be strategically incorporated into a molecular framework to achieve specific biological outcomes. The combination of rigid bicyclic cores with flexible side chains allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
In conclusion, this compound exemplifies the innovative approaches being pursued in modern drug discovery and development. Its unique structural features and versatile reactivity make it a valuable tool for researchers exploring new therapeutic modalities. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in shaping the future of pharmaceutical innovation.
2171710-13-5 (3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-3-azabicyclo4.1.0heptane-7-carboxylic acid) 関連製品
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